molecular formula C17H12ClNO3S B2966047 (5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 157375-63-8

(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B2966047
CAS No.: 157375-63-8
M. Wt: 345.8
InChI Key: WKGUDPFFWIPJFG-OQLLNIDSSA-N
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Description

(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a synthetically designed thiazolidinedione derivative that functions as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a central role in adipocyte differentiation, lipid metabolism, and insulin sensitization, making it a critical target for metabolic disorder research. This compound has demonstrated significant research value in investigating insulin resistance and type 2 diabetes, as its mechanism of action promotes glucose uptake and improves insulin sensitivity in model systems. Furthermore, emerging research highlights its potential in oncology, particularly in the study of liposarcomas and other cancers where PPARγ activation can induce cell cycle arrest and promote differentiation of malignant cells. The specific structural modification with the 3-chlorophenyl methoxy group is explored for optimizing binding affinity and transcriptional efficacy, providing a valuable chemical probe for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

(5E)-5-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-13-3-1-2-12(8-13)10-22-14-6-4-11(5-7-14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGUDPFFWIPJFG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione, identified by CAS number 157375-63-8, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antibacterial applications. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₂ClNO₃S
  • Molecular Weight : 345.80 g/mol
  • Structural Characteristics : The compound features a thiazolidine ring with a methoxy and chlorophenyl substituent, which may influence its biological activity.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of thiazolidine derivatives, including the compound .

  • Mechanism of Action : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity. For instance, research indicates that derivatives of thiazolidine-2,4-dione can inhibit DNA gyrase, an essential enzyme for bacterial replication .
  • Efficacy Against Bacterial Strains :
    • The compound has shown significant antibacterial activity against various strains, including Bacillus subtilis and Staphylococcus aureus. In comparative studies, it exhibited more potent effects than standard antibiotics like cefuroxime .
    • The presence of chlorine and methoxy groups enhances its activity against Gram-positive bacteria while demonstrating moderate efficacy against Gram-negative strains .

Anti-Biofilm Activity

Recent investigations have highlighted the compound's ability to disrupt biofilm formation in bacteria:

  • Compounds with similar thiazolidine structures have been noted for their effectiveness in preventing biofilm formation by inhibiting sortase A, an enzyme critical for bacterial virulence . This suggests that this compound may also exhibit anti-biofilm properties.

Study 1: Synthesis and Evaluation

A study focused on synthesizing new thiazolidine derivatives evaluated their antibacterial activity through various assays:

  • The synthesized compounds were tested against multiple bacterial strains.
  • Results indicated that specific substitutions on the phenyl ring significantly influenced antibacterial potency. For instance, compounds with unsubstituted phenyl rings showed superior activity compared to those with additional halogen substitutions .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how structural modifications impact biological activity:

  • The introduction of methoxy groups was found to enhance antibacterial effects significantly.
  • Conversely, certain isomers exhibited negligible activity, emphasizing the importance of specific structural configurations in determining efficacy .

Data Table: Summary of Biological Activities

Activity TypeBacterial Strains TestedEfficacy LevelReference
AntibacterialBacillus subtilisHigh
Staphylococcus aureusModerate
Anti-BiofilmStaphylococcus aureusSignificant inhibition
Structure ActivityVarious isomersVaries (high to negligible)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The biological and physicochemical properties of TZDs are highly sensitive to substituent modifications. Below is a comparison of the target compound with structurally related analogs:

Compound Substituents Key Differences Biological Relevance
Target compound 4-[(3-Chlorophenyl)methoxy]phenyl Reference compound; moderate lipophilicity Potential PPAR-γ modulation; structural basis for further derivatization
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione 4-[(2,4-Dichlorophenyl)methoxy]phenyl Additional chlorine atom at 2-position Increased steric bulk and lipophilicity may enhance receptor binding or metabolic stability
(5E)-5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-TZD 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl Fluorine at 6-position; electronegative substituent Altered electronic properties may influence solubility and pharmacokinetics
Pioglitazone 5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-TZD Ethylpyridinyl-ethoxy chain instead of chlorophenylmethoxy Clinically approved PPAR-γ agonist; enhanced bioavailability due to hydrophilic chain

Key Observations :

  • Chlorine Position : The 3-chlorophenyl group in the target compound provides a balance between lipophilicity and steric effects. In contrast, the 2,4-dichloro analog may exhibit stronger receptor affinity but poorer solubility.
  • Pioglitazone Comparison : Unlike the target compound, Pioglitazone’s pyridinyl-ethoxy chain enhances water solubility and oral bioavailability, critical for clinical use .
Functional Group Additions
  • Amino-Methyl Substitution: The analog (5E)-5-(4-chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-TZD incorporates an iodophenylaminomethyl group. This modification introduces hydrogen-bonding capability, which may improve target selectivity or potency.
Docking Studies and PPAR-γ Affinity

Thiazolidinediones exert effects via PPAR-γ activation. Docking scores (Table 1) highlight how substituents influence receptor interactions:

Compound Substituent Docking Score Reference
Target compound 4-[(3-Chlorophenyl)methoxy] -5.1 (estimated)
SMI-IV-4 3-Amino-4-hydroxyphenyl -5.1
Pioglitazone Ethylpyridinyl-ethoxy -6.2 (literature)

The target compound’s docking score is comparable to SMI-IV-4, which has an amino-hydroxy substituent, but lower than Pioglitazone, suggesting room for optimization.

Stability and Formulation

Crystalline forms of TZDs, such as the hydrate described in , demonstrate enhanced stability compared to amorphous forms. The target compound’s stability under physiological conditions remains unstudied, but chlorinated analogs may exhibit longer half-lives due to resistance to CYP450-mediated metabolism.

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